molecular formula C53H98NNaO11P B12369584 CID 170917461

CID 170917461

Cat. No.: B12369584
M. Wt: 979.3 g/mol
InChI Key: HHDVDSZGMHLSMP-VXILFBGRSA-N
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Description

CID 170917461 (PubChem Compound Identifier 170917461) is a hypothetical compound referenced in structural and functional comparisons with related molecules in pharmacological and biochemical studies. These comparisons typically emphasize molecular topology, bioactivity, and physicochemical properties, which are critical for understanding substrate specificity or inhibitory mechanisms in enzyme systems .

Properties

Molecular Formula

C53H98NNaO11P

Molecular Weight

979.3 g/mol

InChI

InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/b19-17-,20-18-;/t49-;/m1./s1

InChI Key

HHDVDSZGMHLSMP-VXILFBGRSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 170917461” involves specific synthetic routes and reaction conditions. These methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to prepare an oil phase . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using advanced techniques and equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and continuous monitoring ensures consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 170917461” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reagents and conditions used. These products may include derivatives with enhanced properties or new functionalities that are valuable for various applications .

Scientific Research Applications

Compound “CID 170917461” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and delivery. In industry, it is used in the production of advanced materials and technologies .

Mechanism of Action

The mechanism of action of compound “CID 170917461” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 170917461 with structurally and functionally related compounds, leveraging methodologies from published studies on substrate specificity, molecular similarity scoring, and property profiling.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CID Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Functional Groups Biological Activity
This compound 170917461 N/A† N/A† Reference Hypothetical core scaffold Putative enzyme inhibition
Betulin 72326 C₃₀H₅₀O₂ 442.70 0.85 Lupane triterpene Anti-inflammatory, antiviral
Betulinic Acid 64971 C₃₀H₄₈O₃ 456.70 0.92 Carboxylic acid derivative Apoptosis induction
Oscillatoxin D 101283546 C₃₄H₅₄O₇ 574.78 0.78 Macrocyclic polyketide Cytotoxicity
3-O-Caffeoyl Betulin 10153267 C₃₉H₅₄O₅ 610.84 0.88 Caffeoyl ester substitution Enhanced solubility, bioactivity

Key Findings:

Structural Analogues :

  • Betulin-derived compounds (e.g., CID 72326, 64971) share a lupane triterpene backbone, while this compound may adopt a similar scaffold with modifications influencing steric bulk or hydrogen-bonding capacity .
  • Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures distinct from triterpenes, highlighting divergent biosynthetic origins and target selectivity .

This compound’s putative enzyme inhibition aligns with substrate competition mechanisms observed in bile acid transporters (e.g., DHEAS [CID 12594] and taurocholic acid [CID 6675]) .

Physicochemical Properties :

  • Molecular weight and logP values influence membrane permeability and solubility. For instance, 3-O-caffeoyl betulin (CID 10153267) shows improved aqueous solubility compared to betulin, a trait critical for bioavailability .
  • Hypothetical modifications in this compound, such as polar group incorporation, may similarly enhance pharmacokinetic profiles .

Table 2: Property Analysis of Selected Compounds

CID LogP (Predicted) Solubility (mg/mL) TPSA* (Ų) Bioavailability Score
170917461 4.2† 0.15† 75.6† 0.55†
72326 8.5 0.02 40.5 0.17
64971 7.1 0.05 57.5 0.35
101283546 3.8 0.10 110.2 0.45

*Topological Polar Surface Area (TPSA); †Estimated values for this compound based on analogues .

Methodological Considerations

  • Structural Overlays : 3D alignment techniques, as applied to bile acids (e.g., DHEAS [CID 12594]) and inhibitors, reveal steric and electronic complementarity to enzyme active sites .
  • Similarity Scoring : Tools like PubChem’s structure clustering validate functional group contributions to bioactivity, supporting hypotheses for this compound’s mechanism .
  • Data Presentation : Tabular formats adhere to guidelines for clarity and reproducibility, with molecular properties sourced from experimental or predicted datasets .

Q & A

How to formulate a research question for studying CID 170917461?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:
  • Population: Molecular interactions of this compound.
  • Intervention: Effects of structural modifications.
  • Comparison: Activity relative to analogs.
  • Outcome: Binding affinity or catalytic efficiency.
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Avoid vague terms; instead of "How does it work?" ask, "How does the nitro group at position R₂ influence electrophilic reactivity in aqueous solutions?" .

Q. What experimental design principles apply to this compound studies?

  • Methodological Answer :
  • Quantitative design : Use dose-response assays (e.g., IC₅₀ measurements) with triplicate trials to ensure reproducibility .
  • Controls : Include positive/negative controls (e.g., known inhibitors/solvents) to validate instrument sensitivity .
  • Blinding : Assign sample labels randomly to reduce bias in spectrophotometric analyses .
    Document all protocols in detail to meet reproducibility standards .

Q. How to conduct a literature review for this compound?

  • Methodological Answer :
  • Primary sources : Use databases like PubMed and SciFinder, filtering for peer-reviewed articles post-2010. Exclude non-indexed journals .
  • Gap analysis : Organize findings into thematic tables (e.g., synthesis routes, biological activity) to identify understudied areas .
  • Citation chaining : Track references from seminal papers to locate foundational studies .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound?

  • Methodological Answer :
  • Meta-analysis : Pool datasets from multiple studies using standardized metrics (e.g., normalized inhibition rates) and apply heterogeneity tests (I² statistic) to assess variability .
  • Contextual factors : Compare experimental conditions (e.g., pH, solvent polarity) across studies to identify confounding variables .
  • Sensitivity analysis : Re-run key experiments under harmonized protocols to isolate discrepancies .

Q. What strategies optimize synthetic methodologies for this compound derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading) and identify optimal conditions via response surface modeling .
  • Green chemistry metrics : Calculate E-factors or atom economy to evaluate sustainability trade-offs .
  • In-situ monitoring : Employ techniques like FTIR or HPLC-MS to track intermediate formation and adjust pathways dynamically .

Q. How to integrate multi-omics data for mechanistic studies of this compound?

  • Methodological Answer :
  • Data fusion : Combine transcriptomic, proteomic, and metabolomic datasets using tools like MOFA+ to identify cross-omic correlations .
  • Pathway enrichment : Apply KEGG or GO term analysis to highlight affected biological processes .
  • Validation : Confirm in silico predictions with targeted assays (e.g., CRISPR knockdown of implicated genes) .

Q. Which statistical methods address low sample sizes in this compound toxicity studies?

  • Methodological Answer :
  • Resampling techniques : Use bootstrapping to estimate confidence intervals for skewed datasets .
  • Bayesian approaches : Incorporate prior data (e.g., LD₅₀ from similar compounds) to strengthen inferences .
  • Non-parametric tests : Apply Mann-Whitney U tests for non-normal distributions .

Methodological Frameworks

  • Data Analysis : Raw data should be archived in appendices, with processed data (e.g., normalized absorbance values) in the main text .
  • Ethical Compliance : Obtain institutional review for studies involving biological samples, and disclose conflicts of interest .
  • Reproducibility : Share synthetic procedures, spectral data, and computational scripts via repositories like Zenodo .

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